molecular formula C6H7ClN2 B1590292 6-Chloro-5-methylpyridin-3-amine CAS No. 38186-82-2

6-Chloro-5-methylpyridin-3-amine

Cat. No.: B1590292
CAS No.: 38186-82-2
M. Wt: 142.58 g/mol
InChI Key: VSBISZPNLZFTPG-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridin-3-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring, with an amine group at the 3rd position.

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: One common synthetic route involves the bromination of 5-methylpyridin-3-amine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, such as iron(III) bromide, under controlled temperature conditions.

  • Suzuki-Miyaura Cross-Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where this compound is synthesized from commercially available pyridine derivatives using palladium-catalyzed reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine or methyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as ammonia or alkyl halides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids.

  • Reduction: Reduced amines.

  • Substitution: Alkylated or amino-substituted pyridines.

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis of lumacaftor , a drug used to treat cystic fibrosis. Therefore, it can be inferred that the targets of 6-Chloro-5-methylpyridin-3-amine would be related to the pathways affected by Lumacaftor.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could influence its bioavailability.

Scientific Research Applications

6-Chloro-5-methylpyridin-3-amine has various applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It is a precursor in the synthesis of drugs that target various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Chloropyridin-2-amine

  • 5-Methylpyridin-3-amine

  • 6-Bromopyridin-2-amine

  • 5-Bromo-6-chloropyridin-2-amine

This comprehensive overview provides a detailed understanding of 6-Chloro-5-methylpyridin-3-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBISZPNLZFTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485485
Record name 6-Chloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-82-2
Record name 6-Chloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-3-methyl-5-nitropyridine (15 g, 86.9 mmol; from Maybridge Chemical Co.) was dissolved in a solution of H2O/AcOH (5:1, 60 mL). Iron powder was added to the reaction mixture while maintaining the temperature below 40° C., and the mixture was stirred for 5 hours. The mixture was filtered through celite and the aqueous filtrate was extracted with EtOAc (4×). The filter cake was washed with EtOAc, and the EtOAc solutions were combined, dried (MgSO4), concentrated and chromatographed (silica gel; CHCl3 /MeOH, 98:2) to afford an orange solid (2.3 g, 89%): 1H NMR (CD3OD, 300 MHz) δ2.25 (s, 3H), 7.01 (d, J=2.0 Hz, 1H), 7.58 (d, J=2.0 Hz, 1H); MS (CI/NH3) m/z: 243/245 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
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60 mL
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solvent
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0 (± 1) mol
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Yield
89%

Synthesis routes and methods II

Procedure details

Reduced iron (793 mg) was added to an aqueous solution (25 mL) of ammonium chloride (1.27 g), and the mixture was stirred at room temperature for 5 min. A solution (10 mL) of 2-chloro-3-methyl-5-nitropyridine (816 mg) in methanol was added dropwise over 10 min. The reaction mixture was stirred at 40° C. for 20 min and at 50° C. for 1.5 hr and further refluxed under heating for 1 hr. The reaction mixture was filtered through celite, and celite was washed with methanol. Methanol was mostly removed by concentrated under reduced pressure, and saturated aqueous sodium hydrogencarbonate solution was added. The mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→7:3) to give the title compound as a solid (yield 280 mg, 42%).
[Compound]
Name
Reduced iron
Quantity
793 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
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Quantity
10 mL
Type
reactant
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0 (± 1) mol
Type
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Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

Fe powder (9.75 g, 0.174 mol, Sigma-Aldrich) was added in portions over a period of 2 h to a stirred solution of 2-chloro-3-methyl-5-nitropyridine (10 g, 0.058 mol, Combi-blocks) in acetic acid/water (29 mL: 88 mL). After 3 h, the reaction mixture was filtered through celite and the filter cake was washed with ethyl acetate. The organic layer was separated and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with aqueous sodium bicarbonate, brine and dried over Na2SO4. The solvent was removed under reduced pressure to yield 6-chloro-5-methylpyridine-3-amine as a brown solid (8.0 g; 97%). MS m/z=142.03 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
9.75 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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